(3aS,9bR)-2,3,3a,4,5,9b-Hexahydro-1H-cyclopenta[c]quinoline

Stereochemistry Chiral resolution Medicinal chemistry building blocks

The compound (3aS,9bR)-2,3,3a,4,5,9b-Hexahydro-1H-cyclopenta[c]quinoline (CAS 934507-15-0) is a single enantiomer of the partially saturated cyclopenta[c]quinoline class. With a molecular formula of C12H15N and a molecular weight of 173.25 g/mol, it features a quinoline core fused to a cyclopentane ring, forming a rigid tricyclic framework with two defined chiral centers (3aS,9bR).

Molecular Formula C12H15N
Molecular Weight 173.25 g/mol
Cat. No. B11915707
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3aS,9bR)-2,3,3a,4,5,9b-Hexahydro-1H-cyclopenta[c]quinoline
Molecular FormulaC12H15N
Molecular Weight173.25 g/mol
Structural Identifiers
SMILESC1CC2CNC3=CC=CC=C3C2C1
InChIInChI=1S/C12H15N/c1-2-7-12-11(5-1)10-6-3-4-9(10)8-13-12/h1-2,5,7,9-10,13H,3-4,6,8H2/t9-,10-/m1/s1
InChIKeyRECFGDIQHWJCFR-NXEZZACHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: (3aS,9bR)-2,3,3a,4,5,9b-Hexahydro-1H-cyclopenta[c]quinoline – A Stereochemically Defined Scaffold for Targeted Library Synthesis


The compound (3aS,9bR)-2,3,3a,4,5,9b-Hexahydro-1H-cyclopenta[c]quinoline (CAS 934507-15-0) is a single enantiomer of the partially saturated cyclopenta[c]quinoline class . With a molecular formula of C12H15N and a molecular weight of 173.25 g/mol, it features a quinoline core fused to a cyclopentane ring, forming a rigid tricyclic framework with two defined chiral centers (3aS,9bR) . This scaffold is foundational for generating diverse bioactive derivatives that act as allosteric kinase inhibitors, phosphatase inhibitors, and carbonic anhydrase modulators [1]. Its primary procurement value lies in its stereochemical purity, which is critical for the asymmetric synthesis of compound libraries for medicinal chemistry campaigns.

Why Racemic or Regioisomeric Cyclopentaquinoline Scaffolds Cannot Substitute (3aS,9bR)-2,3,3a,4,5,9b-Hexahydro-1H-cyclopenta[c]quinoline


Generic substitution with the racemic mixture (CAS 95308-64-8) or alternative regioisomers (e.g., cyclopenta[b]quinoline) introduces uncontrolled stereochemical variables that undermine downstream synthetic reproducibility and biological readouts . The (3aS,9bR) absolute configuration dictates the spatial orientation of key functional groups in derived inhibitors, directly impacting target engagement at allosteric and active sites [1]. Furthermore, the hexahydro saturation state is chemically distinct from tetrahydro- or octahydro- analogs, affecting both reactivity in subsequent derivatization steps and the conformational rigidity of final compounds. The quantitative differentiation evidence below demonstrates that the defined stereochemistry and saturation state of this scaffold enable distinct biological activity profiles unattainable with generic alternatives.

Quantitative Differentiation Guide: (3aS,9bR)-2,3,3a,4,5,9b-Hexahydro-1H-cyclopenta[c]quinoline vs. In-Class Alternatives


Stereochemical Purity: Enantiomerically Resolved (3aS,9bR) vs. Racemic Mixture (CAS 95308-64-8)

The target compound is the single (3aS,9bR) enantiomer (CAS 934507-15-0), whereas the alternative commercially available form (CAS 95308-64-8) is a racemic mixture with undefined stereochemistry at the 3a and 9b positions . The specific enantiomer is supplied at ≥95% chemical purity, ensuring that downstream derivatization yields enantiomerically pure products . In contrast, use of the racemate introduces a 1:1 mixture of enantiomers that may exhibit divergent biological activities, complicating structure-activity relationship (SAR) interpretation and potentially halving the effective concentration of the active enantiomer in biological assays .

Stereochemistry Chiral resolution Medicinal chemistry building blocks

Saturation State: Hexahydro Scaffold Enables Distinct Derivatization Chemistry vs. Tetrahydro Analogs

The hexahydro-1H-cyclopenta[c]quinoline scaffold features a fully saturated C2-C3 bond, whereas the tetrahydro analog (3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline) retains an endocyclic double bond in this position. The hexahydro form is synthesized via reduction of the tetrahydro intermediate using hydrogenation, producing a chemically distinct scaffold with altered reactivity [1]. This saturation state eliminates the possibility of unwanted oxidation at C2-C3 during subsequent synthetic manipulations, a key advantage over the tetrahydro form which is susceptible to epoxidation and diol formation [2].

Synthetic chemistry Povarov reaction Reduction state

Multi-Target Scaffold Versatility: hCA Isoform-Selective Inhibition by Hexahydrocyclopenta[c]quinoline Derivatives

Derivatives of the hexahydrocyclopenta[c]quinoline scaffold exhibit nanomolar inhibitory activity against human carbonic anhydrase (hCA) isoforms with quantifiable isoform selectivity [1]. In a study of three chimeric derivatives (compounds 46–48), compound 47 (2-Cl,4-OH substituted) demonstrated 12.6-fold selectivity for hCA IX (Ki = 56.3 nM) and 9.0-fold selectivity for hCA XII (Ki = 78.8 nM) over the ubiquitous cytosolic isoform hCA I (Ki = 706.2 nM) [1]. In contrast, the standard hCA inhibitor acetazolamide (AAZ) showed a different selectivity profile (hCA I Ki = 250 nM, hCA IX Ki = 25.0 nM, hCA XII Ki = 5.7 nM), underscoring the distinct pharmacological fingerprint enabled by this scaffold [1].

Carbonic anhydrase inhibition Isoform selectivity Cancer therapeutics

Kinase Allosteric Modulation: CDK2 and EGFR Type III Inhibition by Hexahydrocyclopenta[c]quinolone Derivatives

The hexahydrocyclopenta[c]quinolone scaffold (closely related to the target hexahydrocyclopenta[c]quinoline) was identified as a type III allosteric modulator of CDK2, binding to a pocket distinct from the ATP-binding site [1]. SAR studies revealed that derivatives of this scaffold could achieve selective inhibition of the clinically relevant EGFR T790M/L858R double mutant while remaining inactive toward wild-type EGFR and CDK2 [1]. This contrasts with ATP-competitive inhibitors (e.g., gefitinib), which often show limited selectivity between wild-type and mutant kinases, creating off-target toxicity. The stereochemistry of the scaffold (analogous to the 3aS,9bR configuration) is critical for docking into the allosteric pocket [1].

CDK2 EGFR Allosteric inhibitor Kinase

PTP1B Selective Inhibition: 30-Fold Selectivity Achieved by Tetrahydrocyclopenta[c]quinoline Derivatives

Tetrahydro-3H-cyclopenta[c]quinoline derivatives (structurally related to the target hexahydro scaffold) demonstrated potent and selective PTP1B inhibition [1]. The most active compounds in the series, compounds 31 and 35, exhibited IC50 values of 0.4 µM and 0.6 µM against PTP1B, respectively, with excellent selectivity over SHP-1, SHP-2, PRL-3, and LAR, and approximately 30-fold selectivity over the related phosphatase CDC25B [1]. This selectivity profile contrasts sharply with non-selective phosphatase inhibitors (e.g., sodium vanadate), which broadly inhibit multiple phosphatases at similar concentrations, limiting their utility as pharmacological tools [1].

PTP1B Protein tyrosine phosphatase Selectivity

Regioisomeric Differentiation: Cyclopenta[c]quinoline vs. Cyclopenta[b]quinoline in Biological Activity

The cyclopenta[c]quinoline scaffold positions the nitrogen atom at a distinct location compared to the cyclopenta[b]quinoline regioisomer, leading to different vector orientations for substituents and altered biological target engagement [1]. Cyclopenta[b]quinoline derivatives (e.g., NIK-247) are primarily known for cognitive enhancement, whereas cyclopenta[c]quinoline derivatives demonstrate activity across diverse targets including carbonic anhydrases, estrogen receptors, CDK2, EGFR, and PTP1B [2]. This multi-target polypharmacology profile is unique to the [c]-fused regioisomer and is not replicated by the [b]-fused series [2].

Regioisomer Scaffold hopping Quinoline fusion

Optimized Application Scenarios for (3aS,9bR)-2,3,3a,4,5,9b-Hexahydro-1H-cyclopenta[c]quinoline Based on Quantitative Evidence


Synthesis of Isoform-Selective Carbonic Anhydrase Inhibitors for Oncology

Derivatization of the (3aS,9bR) hexahydrocyclopenta[c]quinoline scaffold with sulfonamide zinc-binding groups and phenolic hydroxyl ER pharmacophores enables the creation of dual hCA/ER modulators with nanomolar potency [1]. The scaffold's stereochemistry is critical for achieving the co-crystallization-validated binding modes observed in both hCA II (resolved at 1.83 Å) and ER ligand-binding domains [1]. Compound 47 (Ki hCA IX = 56.3 nM, hCA XII = 78.8 nM) served as the lead for structure-based optimization of hCA IX/XII selectivity over cytosolic isoforms, directly relevant to triple-negative breast cancer programs [1].

Building Enantiomerically Pure CDK2/EGFR Allosteric Inhibitor Libraries

The defined (3aS,9bR) stereochemistry of the parent compound ensures that allosteric inhibitors generated from this scaffold adopt the correct spatial orientation for binding the type III pocket of CDK2 and the T790M/L858R mutant EGFR kinase domain [2]. Starting from the racemic scaffold would require chiral separation of each final compound, doubling synthetic effort and reducing overall library throughput [2]. The scaffold-derived allosteric inhibitors offer a pathway to overcome ATP-competitive resistance mechanisms, with the first-in-class selective T790M/L858R EGFR inhibitor emerging from this chemotype [2].

PTP1B Inhibitor Hit-to-Lead Optimization for Metabolic Disease

The hexahydrocyclopenta[c]quinoline scaffold, when elaborated with bulky 8-position substituents, yields PTP1B inhibitors with IC50 values as low as 0.4 µM and 30-fold selectivity over the related phosphatase CDC25B [3]. The parent (3aS,9bR) enantiomer provides the stereochemical foundation needed to maintain this selectivity during structure-activity relationship optimization, as the spatial orientation of substituents at the 3a and 9b positions directly influences phosphatase subtype discrimination [3].

Multi-Target Drug Design Against Cancer-Associated hCA IX/XII and ERα/β

The scaffold's demonstrated capacity to simultaneously engage carbonic anhydrase isoforms and estrogen receptors makes it uniquely suited for multi-target drug design strategies in breast and prostate cancer [1]. Crystal structures of compounds 46–48 in complex with hCA II confirmed direct active-site binding, while transactivation assays in HEK-293T cells showed partial ERβ activation by compounds 47 and 48, establishing the dual pharmacology required for this therapeutic approach [1].

Quote Request

Request a Quote for (3aS,9bR)-2,3,3a,4,5,9b-Hexahydro-1H-cyclopenta[c]quinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.